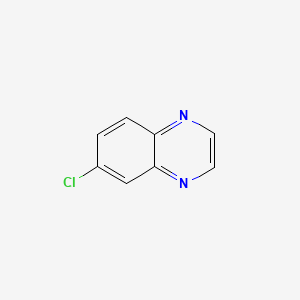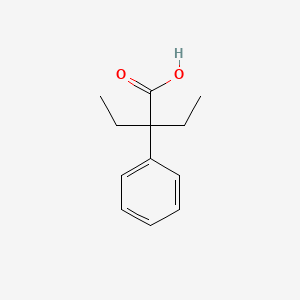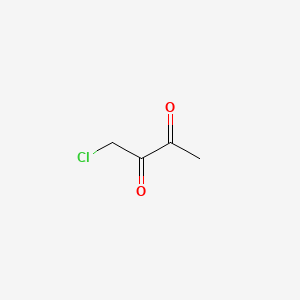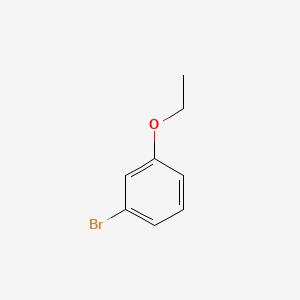
3-Bromophenetole
Descripción general
Descripción
3-Bromophenetole is a brominated organic compound with significant interest in organic synthesis and chemical research due to its reactivity and role as an intermediate in the synthesis of more complex molecules. The studies on 3-Bromophenetole span various aspects including its synthesis, molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of 3-Bromophenetole and its derivatives involves various chemical reactions. One approach for synthesizing brominated compounds involves halogenated reactions, oxidation, and thermal decomposition, demonstrating a method to achieve high yields of brominated organic compounds (Ping Yu, 2009). Another method includes palladium-catalyzed dehydrohalogenative polycondensation, indicating efficient routes to obtain high molecular weight polymers with specific structural features (Qifeng Wang et al., 2010).
Aplicaciones Científicas De Investigación
3-Bromophenetole is a brominated compound that is often used in scientific research, particularly in the field of organic chemistry . Here are some potential applications:
-
Synthesis of Other Compounds : 3-Bromophenetole can be used as a starting material in the synthesis of other complex organic compounds . For example, it can be used to synthesize 3-(bromoacetyl)coumarin derivatives .
-
Preparation of Heterocyclic Systems : 3-Bromophenetole can be used as a building block in the preparation of critical polyfunctionalized heterocyclic systems . These include five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and fused heterocyclic systems .
-
Analytical Chemistry : 3-Bromophenetole and its derivatives can be used in analytical chemistry . For example, they can be used in the development of chemosensors for the detection of bioactive elements and various environmental pollutants .
-
Fluorescent Sensors : 3-Bromophenetole and its derivatives can be used in the development of fluorescent sensors . These sensors can be used for multianalyte detection .
-
Biological Applications : 3-Bromophenetole and its derivatives have shown potential in various biological applications . For example, they have shown antiproliferative and antimicrobial activities , and are promising inhibitors of type 2 diabetes mellitus .
-
Pharmaceutical Research : 3-Bromophenetole and its derivatives are important components in drug discovery due to their biological activities . They are seen to be the pivotal components of many natural products and pharmaceuticals .
-
Material Science : 3-Bromophenetole can be used in the field of material science . For instance, it can be used in the synthesis of polymers or other materials with specific properties .
-
Environmental Science : In environmental science, 3-Bromophenetole can be used as a tracer or marker in certain studies . For example, it can help in understanding the behavior and fate of similar organic compounds in the environment .
-
Chemical Industry : 3-Bromophenetole can be used in the chemical industry for the production of various chemicals . It can serve as a building block for the synthesis of more complex molecules .
-
Pharmaceuticals : 3-Bromophenetole can be used in the pharmaceutical industry for the synthesis of drug molecules . It can be a key intermediate in the synthesis of certain pharmaceuticals .
-
Agriculture : In agriculture, 3-Bromophenetole can be used in the synthesis of certain pesticides . It can help in controlling pests that affect crop yield .
Safety And Hazards
3-Bromophenetole is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and storing it in a well-ventilated place .
Propiedades
IUPAC Name |
1-bromo-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBMPJSTUHWGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181126 | |
| Record name | 3-Bromophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenetole | |
CAS RN |
2655-84-7 | |
| Record name | 1-Bromo-3-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromophenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

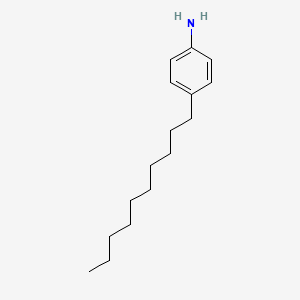
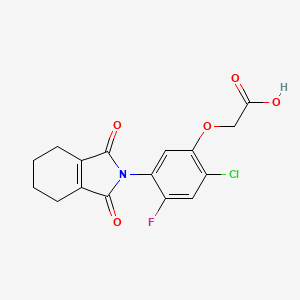
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
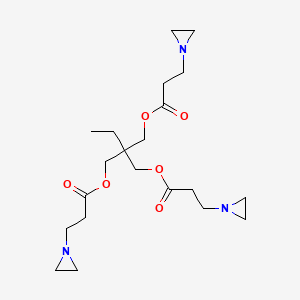
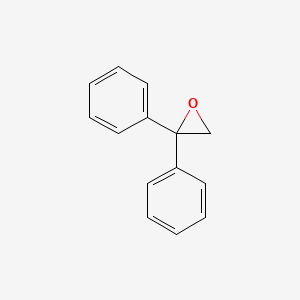
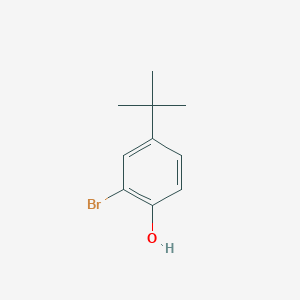
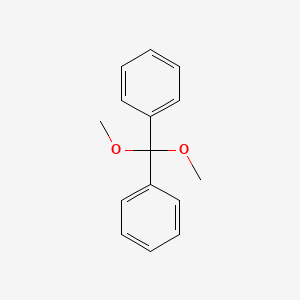
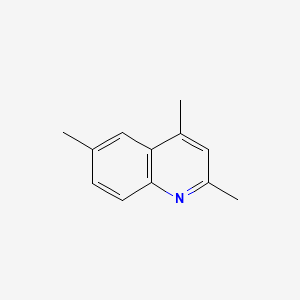
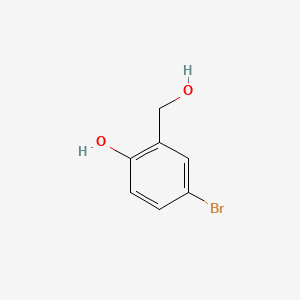
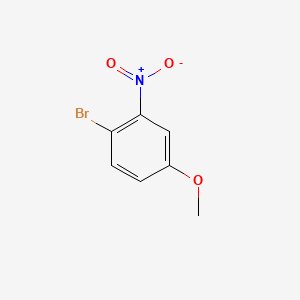
![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)
